N-(3-Bromopropyl)phthalimide
CAS No.: 5460-29-7
Cat. No.: VC21264230
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5460-29-7 |
|---|---|
| Molecular Formula | C11H10BrNO2 |
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 2-(3-bromopropyl)isoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | VKJCJJYNVIYVQR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr |
| Melting Point | 75.0 °C |
Introduction
Chemical Properties and Structure
N-(3-Bromopropyl)phthalimide is an organic compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of approximately 268.11 g/mol. It appears as a white to light beige crystalline powder or crystals at room temperature and exhibits specific physical and chemical characteristics that make it useful in various chemical transformations.
The structure consists of a phthalimide core (derived from phthalic anhydride) with a 3-bromopropyl substituent attached to the nitrogen atom. This configuration provides the compound with specific reactivity patterns, particularly at the bromine-containing end of the propyl chain, which serves as an excellent leaving group in nucleophilic substitution reactions.
Table 1: Physical and Chemical Properties of N-(3-Bromopropyl)phthalimide
| Property | Value |
|---|---|
| CAS Number | 5460-29-7 |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Physical State (20°C) | Solid |
| Melting Point | 70-76°C |
| Boiling Point | 361°C |
| Density | 1.578-1.6 g/cm³ |
| Flash Point | 172°C |
| Refractive Index | 1.6320 (estimate) |
| Solubility in Water | <1 g/L |
| Solubility in Organic Solvents | ~10 g/L in common organic solvents |
| pKa | -2.21±0.20 (Predicted) |
The compound is poorly soluble in water but readily dissolves in common organic solvents such as ethanol, ether, acetone, and dimethylformamide, making it convenient for use in various organic reactions .
Synthesis Methods
N-(3-Bromopropyl)phthalimide can be synthesized through several routes, with the most common approaches detailed below:
Reaction of Phthalimide with 1,3-Dibromopropane
The primary synthetic route involves the reaction of phthalimide with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide .
This reaction follows a nucleophilic substitution mechanism, where the phthalimide anion acts as a nucleophile and attacks one of the bromine-bearing carbon atoms in 1,3-dibromopropane. The reaction can be represented as:
Phthalimide + 1,3-Dibromopropane → N-(3-Bromopropyl)phthalimide + KBr
Industrial Production Methods
In industrial settings, the synthesis of this compound may employ continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts such as tetrabutylammonium bromide (TBAB) can facilitate the reaction between the phthalimide and the dibromoalkane .
Research has shown that optimizing reaction parameters such as temperature, solvent choice, and base concentration can significantly improve yield and purity. For large-scale production, automated reactors with precise control over reaction conditions are often employed .
Chemical Reactions and Reactivity
N-(3-Bromopropyl)phthalimide participates in various chemical reactions, particularly those exploiting the reactivity of the bromine atom as a leaving group.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Reaction with Amines: Forms amino derivatives useful in pharmaceutical synthesis
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Reaction with Thiols: Produces thioether derivatives with applications in polymer science
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Reaction with Alkoxides: Creates ether linkages valuable in materials chemistry
These reactions typically proceed in polar aprotic solvents like DMF or DMSO, often with heating to accelerate the substitution process .
Deprotection Reactions
The phthalimide group serves as a protecting group for primary amines. Deprotection can be achieved through:
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Hydrazinolysis: Treatment with hydrazine monohydrate to release the primary amine
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Reduction: Using sodium borohydride followed by acid hydrolysis
For example, in the synthesis of O-aminopropyl amylose, the phthalimide group is deprotected by adding sodium borohydride, which reduces one imide linkage and subsequently hydrolyzes the remaining amide in acetic acid, forming the free amine .
Hydrolysis Reactions
Under acidic or basic conditions, N-(3-Bromopropyl)phthalimide can hydrolyze to yield phthalic acid and 3-bromopropylamine. This reaction is sometimes used when the bromopropyl unit needs to be transferred to another substrate .
Applications in Scientific Research
Pharmaceutical Synthesis
N-(3-Bromopropyl)phthalimide serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of:
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Anti-cancer Agents: The compound is used in the synthesis of cytotoxic compounds targeting specific cancer cell pathways
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Therapeutic Drugs: Used to introduce the aminopropyl functionality into biologically active molecules
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Drug Delivery Systems: Employed in creating linkers for drug-carrier conjugates
Polymer Chemistry
The compound is extensively used in polymer science for:
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Synthesis of Specialty Polymers: Enhances properties such as thermal stability and chemical resistance
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Functional Polymers: Creates materials with specific properties for coatings, adhesives, and drug delivery systems
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Cross-linking Applications: Used to introduce reactive sites in polymer chains
Research has demonstrated that polymers modified with N-(3-Bromopropyl)phthalimide-derived groups often exhibit improved mechanical properties and chemical resistance, making them valuable in advanced materials applications .
Bioconjugation and Biological Research
N-(3-Bromopropyl)phthalimide plays a crucial role in bioconjugation processes:
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Protein Modification: Allows selective labeling of proteins at specific sites
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Nucleic Acid Conjugation: Enables attachment of reporter molecules to DNA/RNA
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Enzyme Stabilization: Research has shown that derivatives can be used to stabilize enzymes like horseradish peroxidase
For instance, O-aminopropyl amylose derived from this compound has been studied for its potential in stabilizing horseradish peroxidase, with different degrees of substitution showing varying stabilization effects .
Material Science Applications
Its unique properties make it useful in developing new materials with specific functionalities:
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Sensors: Used in creating chemosensitive materials
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Catalysts: Employed in the development of supported catalysts
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Functionalized Surfaces: Enables modification of surface properties
Radiolabeling and Imaging Applications
The compound has found application in radiochemistry and molecular imaging. The 3-bromopropyl group can be used as a linker to attach radiolabels to various biomolecules. Research has shown its utility in the synthesis of radiolabeled compounds for potential use in two-step targeting strategies in nuclear medicine .
For example, N-(3-Bromopropyl)phthalimide has been used in the synthesis of acridine derivatives that can be radiolabeled for potential applications in molecular imaging and targeted radiotherapy. These compounds include N-[3-(Acridin-9-ylamino)alkyl]-3-iodobenzamides, which have been investigated for their potential in nuclear medicine applications .
| Supplier | Purity | Package Sizes | Storage Recommendations |
|---|---|---|---|
| Thermo Scientific | 98% | 25g, 100g | Room temperature, glass bottle |
| Sigma-Aldrich | 98% | 25g, 100g | Not specified |
| TCI Chemicals | >98.0% (HPLC) | 25g, 500g | Cool and dark place (<15°C), under inert gas |
| Alfa Aesar | 98% | 25g, 100g, 500g | Not specified |
| Chem-Impex | High purity | Various | Controlled environment |
The compound is typically packaged in glass bottles and may be stored under inert gas to prevent degradation, as it can be sensitive to air and moisture .
Comparative Analysis with Related Compounds
N-(3-Bromopropyl)phthalimide can be compared with structurally similar compounds to understand its unique position in organic chemistry:
Table 3: Comparison with Related Compounds
The three-carbon chain in N-(3-Bromopropyl)phthalimide provides an optimal balance between reactivity and stability, making it particularly versatile in organic synthesis compared to its analogs. This balance contributes to its widespread use as a chemical intermediate in various applications .
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